molecular formula C20H20N6 B11289392 N~6~-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11289392
M. Wt: 344.4 g/mol
InChI Key: AWOZQMJIISUROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~6~-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzylamine derivative with a pyrazolo[3,4-d]pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N~6~-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

N~6~-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N6-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~6~-benzyl-1-methyl-N~4~-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~-benzyl-1-methyl-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N~6~-benzyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H20N6

Molecular Weight

344.4 g/mol

IUPAC Name

6-N-benzyl-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H20N6/c1-14-8-10-16(11-9-14)23-18-17-13-22-26(2)19(17)25-20(24-18)21-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H2,21,23,24,25)

InChI Key

AWOZQMJIISUROH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.